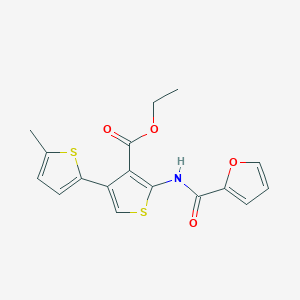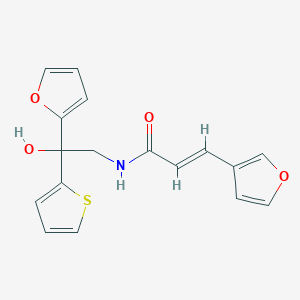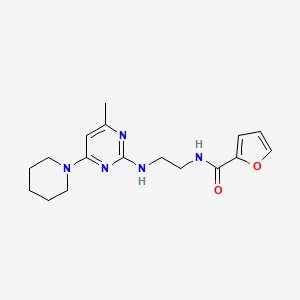
N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide, commonly known as MPEF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPEF is a kinase inhibitor that targets specific enzymes in the human body, making it a promising candidate for the development of new drugs to treat various diseases.
科学的研究の応用
Antimicrobial and Anti-Inflammatory Activities
N-(2-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)furan-2-carboxamide and its derivatives have been explored for various scientific applications, including antimicrobial and anti-inflammatory activities. For instance, derivatives of this compound have shown promise as antimicrobial agents against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. This highlights the potential of these compounds in addressing the growing challenge of antibiotic resistance (Ravindra, Vagdevi, & Vaidya, 2008; Krishnamurthy et al., 2011). Additionally, novel derivatives have been synthesized for their potential as anti-inflammatory and analgesic agents, indicating their relevance in the development of new therapeutics for chronic pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neuroinflammation Imaging
In the realm of neurology, one specific derivative has been identified as a potent imaging agent for microglia, targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This application is crucial for understanding neuroinflammation's role in various neuropsychiatric disorders, providing a noninvasive tool to study reactive microglia and disease-associated microglia in vivo (Horti et al., 2019).
Anticancer and Anti-angiogenic Properties
Research into anticancer applications has yielded promising results, with certain derivatives displaying significant anti-angiogenic and DNA cleavage activities. These findings suggest potential anticancer properties by inhibiting angiogenesis and affecting DNA integrity in cancer cells, offering a pathway for developing novel anticancer therapies (Kambappa et al., 2017).
特性
IUPAC Name |
N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-13-12-15(22-9-3-2-4-10-22)21-17(20-13)19-8-7-18-16(23)14-6-5-11-24-14/h5-6,11-12H,2-4,7-10H2,1H3,(H,18,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLOBZGYTCHDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=CC=CO2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2554662.png)
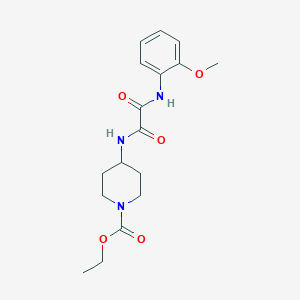
![3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one](/img/structure/B2554668.png)
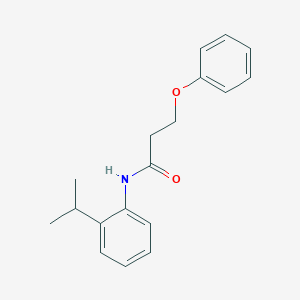
![ethyl 2-(5-chlorothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2554670.png)


![2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2554676.png)
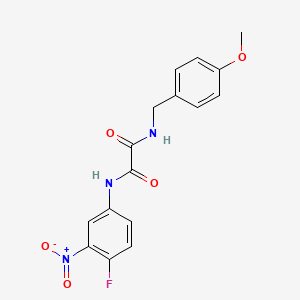
![2-[[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2554678.png)
